Stannane, (4-fluorophenyl)trimethyl-
CAS No.: 14101-14-5
Cat. No.: VC20960637
Molecular Formula: C9H13FSn
Molecular Weight: 258.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14101-14-5 |
|---|---|
| Molecular Formula | C9H13FSn |
| Molecular Weight | 258.91 g/mol |
| IUPAC Name | (4-fluorophenyl)-trimethylstannane |
| Standard InChI | InChI=1S/C6H4F.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3; |
| Standard InChI Key | IJIVCYSWQPYWFG-UHFFFAOYSA-N |
| SMILES | C[Sn](C)(C)C1=CC=C(C=C1)F |
| Canonical SMILES | C[Sn](C)(C)C1=CC=C(C=C1)F |
Introduction
Chemical Structure and Properties
Stannane, (4-fluorophenyl)trimethyl- features a tetrahedral geometry around the central tin atom. The molecular formula C₉H₁₃FSn indicates its composition, containing one tin atom, three methyl groups, and a phenyl ring with a fluorine substituent at the para position. This structural arrangement contributes significantly to its physicochemical properties and reactivity patterns.
The presence of the fluorine atom at the para position of the phenyl ring influences the electron distribution within the molecule, creating a unique electronic environment that affects its chemical behavior. The tin-carbon bonds in this compound are covalent in nature, with the tin atom exhibiting its characteristic tetrahedral coordination geometry. These structural features determine the compound's stability, reactivity, and potential interactions with biological systems.
Physical and Chemical Characteristics
The physical and chemical characteristics of Stannane, (4-fluorophenyl)trimethyl- are primarily determined by its molecular structure and the nature of the bonds formed by the tin atom. The table below summarizes the key physical and chemical properties of this compound:
| Property | Description |
|---|---|
| CAS Number | 14101-14-5 |
| Molecular Formula | C₉H₁₃FSn |
| Molecular Weight | Approximately 272.91 g/mol |
| Physical State | Crystalline solid at room temperature |
| Solubility | Poorly soluble in water; soluble in non-polar organic solvents |
| Stability | Sensitive to air and moisture; requires storage under inert conditions |
| Reactive Sites | Tin-carbon bonds susceptible to cleavage under appropriate conditions |
| Reactivity | Participates in transmetallation reactions; reacts with electrophiles |
Spectroscopic Characteristics
Spectroscopic techniques provide valuable insights into the structural features of Stannane, (4-fluorophenyl)trimethyl-. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR, offers detailed information about the electronic environment around different atoms in the molecule. The ¹¹⁹Sn NMR signals are especially diagnostic for determining the coordination environment around the tin atom .
Synthesis Methods
The synthesis of Stannane, (4-fluorophenyl)trimethyl- can be accomplished through several synthetic routes, each offering specific advantages depending on the starting materials and desired purity of the final product.
Grignard Reaction Approach
One of the most common methods for synthesizing this compound involves the reaction of trimethyltin chloride with 4-fluorophenylmagnesium bromide (a Grignard reagent):
(CH₃)₃SnCl + 4-F-C₆H₄MgBr → (CH₃)₃Sn(4-F-C₆H₄) + MgClBr
This reaction typically proceeds under anhydrous conditions in ethereal solvents such as diethyl ether or tetrahydrofuran. The reaction mixture requires careful handling under inert atmosphere to prevent unwanted side reactions.
Organolithium Method
An alternative synthetic approach involves the use of 4-fluorophenyllithium as the organometallic reagent:
(CH₃)₃SnCl + 4-F-C₆H₄Li → (CH₃)₃Sn(4-F-C₆H₄) + LiCl
This method often provides higher yields and cleaner products but requires more stringent reaction conditions due to the highly reactive nature of organolithium reagents.
Cross-Coupling Reactions
Advanced synthetic methodologies may employ palladium-catalyzed cross-coupling reactions to prepare Stannane, (4-fluorophenyl)trimethyl-. These approaches are particularly valuable when direct metallation methods are challenging due to functional group incompatibilities .
Applications in Organic Synthesis
Stannane, (4-fluorophenyl)trimethyl- serves as an important reagent in modern organic synthesis, particularly in carbon-carbon bond-forming reactions.
Stille Coupling Reactions
One of the most significant applications of this compound is in Stille coupling reactions, where it serves as an organometallic nucleophile for palladium-catalyzed cross-coupling with organic electrophiles. The reaction can be generally represented as:
(CH₃)₃Sn(4-F-C₆H₄) + R-X → R-(4-F-C₆H₄) + (CH₃)₃SnX
Biological Activities
Organotin compounds, including derivatives similar to Stannane, (4-fluorophenyl)trimethyl-, exhibit diverse biological activities that have been extensively studied in recent decades.
Antimicrobial Properties
Triorganotin compounds have demonstrated significant antimicrobial activity against various pathogens. The biological effects are believed to be related to the lipophilic character of these compounds, allowing them to interact with and disrupt cell membranes. The presence of the fluorine substituent may further modulate the lipophilicity and membrane permeability of the compound, potentially enhancing its antimicrobial efficacy .
Antitumor Activity
Research has shown that organotin(IV) compounds possess notable antitumor properties. The cytotoxic activity of these compounds is influenced by several structural factors, including:
Triorganotin compounds generally exhibit higher biological activity than their di- or mono-organotin counterparts, attributed to their enhanced ability to bind to cellular proteins and disrupt normal cellular functions .
Structure-Activity Relationships
The table below summarizes the relationship between structural features of organotin compounds and their biological activities, providing context for understanding the potential activities of Stannane, (4-fluorophenyl)trimethyl-:
| Structural Feature | Impact on Biological Activity |
|---|---|
| Number of organic groups attached to tin | Triorganotin > diorganotin > monoorganotin |
| Nature of organic groups | Butyl and phenyl groups generally confer higher activity than methyl groups |
| Presence of halogen substituents | Can enhance lipophilicity and membrane permeability |
| Para-substitution on phenyl rings | Often results in optimal biological activity compared to ortho or meta positions |
This structure-activity relationship suggests that Stannane, (4-fluorophenyl)trimethyl-, with its trimethyltin moiety and para-fluorophenyl group, may possess moderate biological activity, though potentially less potent than analogous tributyltin or triphenyltin derivatives .
Comparative Analysis with Related Compounds
Understanding the properties of Stannane, (4-fluorophenyl)trimethyl- benefits from comparison with structurally related organotin compounds.
Comparison with Other Organotin Derivatives
The table below presents a comparative analysis of Stannane, (4-fluorophenyl)trimethyl- with related organotin compounds:
| Compound | Structural Differences | Comparative Properties |
|---|---|---|
| Trimethyltin fluoride | Contains direct Sn-F bond instead of 4-fluorophenyl group | Higher reactivity; different coordination geometry |
| Trimethylphenyltin | Lacks fluorine substituent on phenyl ring | Reduced polarity; different electronic distribution |
| Tri-n-butyl(4-fluorophenyl)tin | Contains n-butyl groups instead of methyl groups | Higher lipophilicity; potentially enhanced biological activity |
| Di(4-fluorophenyl)dimethyltin | Contains two 4-fluorophenyl groups | Different steric properties; altered reactivity patterns |
These structural variations significantly influence the physicochemical properties, reactivity, and biological activities of the respective compounds, highlighting the importance of subtle structural modifications in organotin chemistry .
Toxicological Considerations
Organotin compounds are known to exhibit varying degrees of toxicity, which necessitates careful handling and appropriate safety precautions.
Toxicity Profile
The toxicological properties of Stannane, (4-fluorophenyl)trimethyl- are influenced by its structural features. As a triorganotin compound, it likely exhibits higher toxicity compared to di- or mono-organotin derivatives. The specific toxicity mechanisms may include:
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Disruption of mitochondrial function
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Inhibition of cellular respiration
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Interference with cellular protein synthesis
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Alteration of membrane integrity and function
The toxicity of organotin compounds is generally related to their ability to bind to biomolecules containing sulfhydryl, imidazole, or carboxyl groups, which are common in cellular proteins and enzymes .
Environmental Considerations
The environmental behavior and fate of organotin compounds are important considerations for their practical applications. Factors influencing their environmental impact include:
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Persistence in environmental matrices
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Bioaccumulation potential
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Degradation pathways and transformation products
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Toxicity to non-target organisms
These considerations have led to regulatory restrictions on certain applications of organotin compounds, particularly in antifouling paints and as biocides, due to their potential environmental impacts and toxicity to aquatic organisms .
Recent Research Developments
Recent scientific investigations have expanded our understanding of the chemistry and potential applications of organotin compounds like Stannane, (4-fluorophenyl)trimethyl-.
Advanced Synthetic Methodologies
Recent advances in synthetic chemistry have led to the development of more efficient and selective methods for preparing structurally complex organotin compounds. These methodologies include:
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Transition metal-catalyzed direct stannylation of arenes
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Flow chemistry approaches for safer handling of reactive intermediates
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Green chemistry protocols employing more environmentally benign reagents and solvents
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Stereoselective methods for preparing optically active organotin compounds
These advancements have expanded the accessibility of diverse organotin structures for further exploration of their properties and applications .
Novel Applications in Materials Science
Emerging research has identified potential applications of organotin compounds in advanced materials, including:
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Components in organic electronic devices
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Catalysts for specific polymerization reactions
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Precursors for tin-containing nanomaterials
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Functional additives in specialty polymers
These applications leverage the unique structural and electronic properties of organotin compounds to create materials with tailored characteristics for specific technological applications .
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